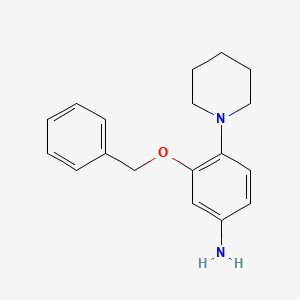

3-(Benzyloxy)-4-piperidin-1-ylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-phenylmethoxy-4-piperidin-1-ylaniline |

InChI |

InChI=1S/C18H22N2O/c19-16-9-10-17(20-11-5-2-6-12-20)18(13-16)21-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14,19H2 |

InChI Key |

QEDYCRXYERWSSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Benzyloxy 4 Piperidin 1 Ylaniline and Analogues

Strategies for the Construction of the Piperidine (B6355638) Ring System

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals and natural products. rsc.org Consequently, numerous synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern catalytic processes.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear substrate containing a nitrogen source cyclizes to form the heterocycle. nih.gov These reactions can proceed through various mechanisms, including nucleophilic attack, radical-mediated processes, and metal-catalyzed transformations. nih.gov

Key approaches include:

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing a double bond. nih.gov Similarly, intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes can yield vinyl piperidines with high enantioselectivity. organic-chemistry.org

Radical-Mediated Cyclization: Cobalt(II) catalysts can mediate the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Reductive Hydroamination/Cyclization: An intramolecular cascade involving the reductive hydroamination and cyclization of alkynes, mediated by acid, can lead to the formation of the piperidine scaffold. nih.gov

Table 1: Examples of Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Citation |

|---|---|---|---|---|

| Oxidative Amination | Gold(I) Complex / Iodine(III) Oxidant | Non-activated Alkenes | Forms N-heterocycle and introduces an O-substituent simultaneously. | nih.gov |

| Radical Cyclization | Cobalt(II) Catalyst | Linear Amino-aldehydes | Effective for producing various piperidines and pyrrolidones. | nih.gov |

| Reductive Hydroamination | Acid-mediated | Alkynes | Proceeds via an iminium ion intermediate. | nih.gov |

| aza-Prins Cyclization | AlCl₃ / Trimethylsilyl halide | N-tosyl homoallylamine | Provides trans-2-substituted-4-halopiperidines. | organic-chemistry.org |

Reductive Amination and Heterocycle Formation

Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of cyclic amines. harvard.edu The process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu This can be applied to form the piperidine ring itself or to attach the piperidine moiety to the aniline (B41778) core.

Modern variations of this reaction offer high efficiency and selectivity:

Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation enables the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines, a related heterocyclic system. mdpi.com A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts provides access to N-aryl piperidines through a reductive transamination process. nih.govacs.org

Selective Reducing Agents: While classical conditions might use reagents like sodium cyanoborohydride, which is toxic, milder and more selective agents such as sodium triacetoxyborohydride (B8407120) are now commonly employed. harvard.edu This reagent is particularly effective for the reductive amination of aldehydes and ketones with a broad range of amines. harvard.edu

Table 2: Reductive Amination Strategies for Heterocycle Formation

| Method | Catalyst/Reagent | Reactants | Product Type | Key Feature | Citation |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Rhodium Catalyst / HCOOH | Pyridinium Salts / Aryl Amines | N-Aryl Piperidines | Expands the toolbox of dearomatization and skeletal editing. | nih.govacs.org |

| Successive Reductive Amination | Iridium Catalyst | Diketones / Anilines | N-Aryl Pyrrolidines | Practical method with potential for scale-up. | mdpi.com |

| Borch Reduction | Sodium Triacetoxyborohydride / Acetic Acid | Aldehydes or Ketones / Amines | Secondary or Tertiary Amines | High-yielding and functional group tolerant alternative to NaCNBH₃. | harvard.edu |

Multi-component Reactions in Piperidine Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of highly functionalized piperidines:

A three-component vinylogous Mannich-type reaction (VMR) using a 1,3-bis-trimethylsilylenol ether, an aldehyde, and a chiral amine can produce chiral dihydropyridinone intermediates, which are versatile precursors for a variety of piperidine compounds. rsc.orgscispace.comrsc.org

Four-component reactions have also been reported that yield highly diastereoselective polysubstituted tetrahydropyridines. nih.gov

Table 3: Multi-component Reactions for Piperidine Synthesis

| Reaction Type | Components | Catalyst/Mediator | Product | Key Feature | Citation |

|---|---|---|---|---|---|

| Vinylogous Mannich Reaction (3-component) | 1,3-bis-trimethylsilylenol ether, Aldehyde, Chiral Amine | Sn(OTf)₂ | Chiral Dihydropyridinone | Inspired by biosynthesis, provides stereoselective access to complex piperidines. | rsc.orgrsc.org |

| Domino Reaction (4-component) | Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | One-pot synthesis under mild conditions. |

Stereoselective Synthetic Pathways for Piperidine Derivatives

The stereochemical configuration of piperidine derivatives is often crucial for their biological activity, making stereoselective synthesis a critical area of research. nih.gov

Advanced stereoselective methods include:

Catalyst-Controlled C-H Functionalization: Chiral dirhodium tetracarboxylate catalysts can achieve site-selective and stereoselective C-H functionalization of the piperidine ring. nih.govd-nb.info The choice of catalyst and protecting group on the piperidine nitrogen can direct functionalization to the C2 or C4 positions. d-nb.info

Substrate-Controlled Reactions: The use of chiral auxiliaries, such as those derived from carbohydrates, can direct the stereochemical outcome of reactions like the domino Mannich–Michael reaction to produce dehydropiperidinones with high diastereoselectivity. nih.gov

Stereoselective Carbolithiation: Highly stereoselective carbolithiation of α-aryl piperidine enecarbamates provides direct access to vicinally-substituted piperidine compounds. rsc.org

Table 4: Examples of Stereoselective Piperidine Synthesis

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol | Citation |

|---|---|---|---|---|

| C-H Functionalization | Chiral Dirhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄) | Carbene C-H Insertion | Catalyst-controlled diastereoselectivity and enantioselectivity. | nih.govd-nb.info |

| Carbolithiation | sec-BuLi / Diamine | Nucleophilic β-addition to enecarbamates | Substrate-controlled diastereoselectivity. | rsc.org |

| Vinylogous Mannich Reaction | Chiral α-methyl benzylamine | Three-component reaction | In situ formation of a chiral aldimine directs stereochemistry. | rsc.orgrsc.org |

| Domino Mannich–Michael Reaction | D-arabinopyranosylamine | Reaction with Danishefsky's diene | Chiral auxiliary controls diastereoselectivity. | nih.gov |

Introduction and Functionalization of the Benzyloxy Moiety

The Williamson ether synthesis is the classical and most direct method for forming the benzyloxy ether linkage. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide.

A representative example from the literature is the synthesis of 6-benzyloxy-2-nitrotoluene, where 2-methyl-3-nitrophenol (B1294317) is treated with benzyl chloride in the presence of anhydrous potassium carbonate in DMF. orgsyn.org This strategy is directly applicable to the synthesis of a precursor for 3-(Benzyloxy)-4-piperidin-1-ylaniline, for instance, by starting with 2-amino-5-nitrophenol (B90527). google.comchemicalbook.comresearchgate.net

The synthesis of the required 2-amino-5-nitrophenol precursor can be achieved from o-aminophenol and urea (B33335) through cyclocondensation, nitration, and hydrolysis. researchgate.net

Table 5: Representative O-Alkylation (Benzylation) Reaction

| Substrate | Reagent | Base | Solvent | Product | Key Feature | Citation |

|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 6-Benzyloxy-2-nitrotoluene | Classic Williamson ether synthesis conditions. | orgsyn.org |

| Maltol | 3-Aminobenzoic acid | - | - | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid | While not a direct benzylation, it showcases the formation of complex structures from functionalized phenols. | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Oxygen Bond Formation

The formation of the benzyloxy ether linkage is a critical step in the synthesis of the target compound. While the classical Williamson ether synthesis represents a fundamental approach for this transformation, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of aryl-oxygen (C-O) bonds. These reactions, often a variant of the Buchwald-Hartwig amination, can be adapted for etherification. organic-chemistry.org

Typically, this involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of a precursor to this compound, this would entail reacting a substituted halophenol with benzyl alcohol or, more commonly, reacting a substituted phenol with a benzyl halide under palladium catalysis. The catalytic cycle generally involves the oxidative addition of the palladium(0) species to the aryl halide, followed by coordination of the alcohol, deprotonation by the base to form an alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the catalyst.

The choice of ligand is crucial for the efficiency of the C-O coupling reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. While specific examples detailing a palladium-catalyzed route to the benzyloxy fragment of the title compound are not extensively documented in favor of C-N coupling strategies, the principles of these reactions provide a viable and modern synthetic pathway.

Synthesis of the Aniline Moiety and its Integration

The aniline functional group is a cornerstone of the target molecule's structure. Its introduction is typically achieved in the final stages of the synthesis, most commonly by the reduction of a nitro group precursor.

Nitro Group Reduction to Aniline

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for preparing primary anilines. wikipedia.org This transformation is central to the synthesis of this compound, where the precursor 1-(2-benzyloxy-4-nitrophenyl)piperidine is converted to the final product. A variety of reducing agents and conditions can be employed for this purpose, each with its own advantages regarding chemoselectivity, mildness, and scalability. youtube.com

Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide. youtube.com Other effective systems involve the use of metals in acidic media, such as iron in hydrochloric or acetic acid, or tin(II) chloride. wikipedia.orgyoutube.com For substrates with sensitive functional groups, more selective reagents are preferred. Gold nanoparticles supported on metal oxides (e.g., Au/TiO2, Au/Fe2O3) have been shown to be highly chemoselective for nitro group reduction. nih.govresearchgate.net

| Reagent/System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Methanol) | Clean, high yield, common lab procedure. | youtube.com |

| Fe/HCl or Fe/CH₃COOH | Iron powder, acid, reflux | Inexpensive, effective, classic method. | wikipedia.orgyoutube.com |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate, solvent (e.g., Ethanol) | Mild conditions, good for sensitive substrates. | wikipedia.org |

| Au/TiO₂ or Au/Fe₂O₃ | H₂ gas, supported gold catalyst | High chemoselectivity, tolerates other reducible groups. | nih.govresearchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for selective reductions. | wikipedia.org |

Direct Amination Strategies

An alternative to the nitro-reduction pathway is the direct formation of the aniline group via amination of an aryl halide. This approach utilizes ammonia (B1221849) or an ammonia equivalent as the nitrogen source. Metal-catalyzed direct amination of aryl halides has become a significant area of research. nih.govrsc.org Copper- or palladium-based catalytic systems can facilitate the coupling of aryl chlorides or bromides with aqueous or gaseous ammonia to furnish the primary arylamine. organic-chemistry.org For instance, a hypothetical precursor like 3-(benzyloxy)-4-(piperidin-1-yl)bromobenzene could be subjected to palladium-catalyzed amination with an ammonia source to yield the target compound. This strategy avoids the use of a nitro intermediate but requires careful optimization to prevent side reactions like hydrodehalogenation or the formation of diarylamines. organic-chemistry.org

Formation of Aryl-Nitrogen Bonds

The formation of the C-N bond between the piperidine ring and the aromatic core is a pivotal transformation. The Buchwald-Hartwig amination is the preeminent method for this type of cross-coupling. organic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would typically involve the reaction of piperidine with a precursor such as 4-halo-1-(benzyloxy)-2-nitrobenzene.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precatalyst and, most importantly, the phosphine ligand. acs.org A variety of specialized ligands have been developed to promote high yields and functional group tolerance. Nickel-catalyzed amination has also emerged as a cost-effective and powerful alternative to palladium-based systems, showing high reactivity, particularly with less reactive aryl chlorides. researchgate.netnih.govacs.org

| Catalyst System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Pd(dba)₂ / P(t-Bu)₃ | Aryl halides, primary/secondary amines | One of the early, highly effective systems. | organic-chemistry.org |

| (NHC)Pd(R-allyl)Cl | Aryl halides, piperidine | Well-defined, air-stable precatalyst. | rsc.org |

| Pd₂ (dba)₃ / Biarylphosphine Ligands (e.g., XPhos, SPhos) | Aryl chlorides, bromides, tosylates with various amines | Broad substrate scope, high efficiency, mild conditions. | organic-chemistry.org |

| Ni(II)-bipyridine complex / Light | Aryl chlorides and bromides with alkyl amines | Photocatalytic, avoids palladium, efficient for C-N coupling. | researchgate.netnih.gov |

| CuI / Ligand (e.g., 4-hydroxy-L-proline) | Aryl bromides, aqueous ammonia | Copper-catalyzed direct amination to primary anilines. | organic-chemistry.org |

Convergent and Linear Synthesis Strategies for this compound

The assembly of a multi-substituted molecule like this compound can be approached through either a linear or a convergent synthesis. chemistnotes.comdifferencebetween.com

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Linear Synthesis | Sequential, step-by-step construction on a single substrate. (e.g., A → B → C → D) | Conceptually simple to plan. | Overall yield drops significantly with each step; late-stage failures are costly. | differencebetween.comfiveable.me |

| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. (e.g., A → B; C → D; then B + D → E) | Higher overall yield; allows for parallel synthesis, more efficient. | Requires careful planning of the coupling reaction of complex fragments. | wikipedia.orgfiveable.me |

Precursor and Intermediate Synthesis for Target Compound Preparation

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. A central intermediate, as suggested by the most logical synthetic routes, is 1-(2-benzyloxy-4-nitrophenyl)piperidine .

The synthesis of this intermediate typically starts from a di-substituted nitrobenzene. A common precursor is 1-fluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene . The synthesis proceeds via two main steps:

Etherification: The phenolic hydroxyl group is introduced and protected. For example, reacting 4-fluoro-2-nitrophenol (B1295195) with benzyl bromide in the presence of a base like K₂CO₃ would yield 1-(benzyloxy)-4-fluoro-2-nitrobenzene (B7902547) .

Nucleophilic Aromatic Substitution (SNAr): The resulting fluorinated intermediate can then react with piperidine. The fluorine atom, activated by the electron-withdrawing nitro group, is readily displaced by piperidine, typically by heating in a solvent like DMSO or DMF, to yield 1-(2-benzyloxy-4-nitrophenyl)piperidine. mdpi.com This type of SNAr reaction is well-established for the synthesis of N-aryl piperidines from activated fluoro- or chloro-nitrobenzenes. nih.govchemicalbook.com

Another key precursor is 1-(4-bromo-2-nitrophenyl)piperidine , which can be synthesized by reacting 1,4-dibromo-2-nitrobenzene (B110544) with piperidine. chemicalbook.com This intermediate could then undergo a palladium-catalyzed etherification with benzyl alcohol to form the benzyloxy ether bond, representing a different synthetic sequence.

| Precursor/Intermediate | Typical Synthetic Route | Reference |

|---|---|---|

| 1-(Benzyloxy)-4-fluoro-2-nitrobenzene | Williamson ether synthesis from 4-fluoro-2-nitrophenol and benzyl halide. | General Method |

| 1-(2-Benzyloxy-4-nitrophenyl)piperidine | Nucleophilic aromatic substitution of 1-(benzyloxy)-4-fluoro-2-nitrobenzene with piperidine. | mdpi.comnih.gov |

| 1-(4-Bromo-2-nitrophenyl)piperidine | Nucleophilic aromatic substitution of 1,4-dibromo-2-nitrobenzene with piperidine. | chemicalbook.com |

| 3-Benzyloxy-4-fluoro-nitrobenzene | A key precursor for subsequent amination with piperidine. | General Method |

Synthesis of Substituted Piperidones (e.g., 1-BOC-3-piperidone) as Key Intermediates

Substituted piperidones are crucial building blocks for introducing the piperidine fragment. Among these, 1-BOC-3-piperidone is a particularly valuable intermediate due to the protecting group's ability to modulate reactivity and its subsequent facile removal.

The synthesis of 1-BOC-3-piperidone can be achieved through several routes, a common one starting from 3-hydroxypyridine. This method involves a three-step sequence: reduction of the pyridine (B92270) ring, protection of the piperidine nitrogen, and finally, oxidation of the hydroxyl group to the desired ketone. lifechemicals.com

A typical synthetic sequence is as follows:

Reduction of 3-Hydroxypyridine: 3-Hydroxypyridine is reduced to 3-hydroxypiperidine (B146073). This is often accomplished using a reducing agent like sodium borohydride (B1222165) in an alkaline solution. lifechemicals.com

BOC Protection: The secondary amine of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to yield 1-BOC-3-hydroxypiperidine. lifechemicals.com

Oxidation: The final step is the oxidation of the secondary alcohol in 1-BOC-3-hydroxypiperidine to the ketone, 1-BOC-3-piperidone. A common method for this transformation is the Oppenauer oxidation, which utilizes a catalyst like aluminum isopropoxide in the presence of a ketone such as p-benzoquinone. lifechemicals.com Alternatively, Swern oxidation or other mild oxidizing agents can be employed.

Another reported method involves the direct oxidation of N-BOC-3-hydroxypiperidine using a catalytic amount of a stable nitroxyl (B88944) radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant like sodium hypochlorite.

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 3-Hydroxypyridine | Sodium Borohydride, Alkaline Solution | 3-Hydroxypiperidine | High |

| 2 | 3-Hydroxypiperidine | (Boc)₂O, Base (e.g., Sodium Carbonate) | 1-BOC-3-hydroxypiperidine | ~94% lifechemicals.com |

| 3 | 1-BOC-3-hydroxypiperidine | Aluminum Isopropoxide, p-Benzoquinone (Oppenauer Oxidation) | 1-BOC-3-piperidone | ~93% researchgate.netrsc.org |

Preparation of Benzyloxy-Substituted Aromatic Anilines

The benzyloxy-substituted aniline portion of the target molecule is typically prepared from a corresponding nitrophenol or aminophenol. The synthesis of 3-(benzyloxy)-4-nitrobenzene is a key step, which can then be reduced to the aniline.

A common approach involves the Williamson ether synthesis, where a phenol is reacted with a benzyl halide in the presence of a base. To synthesize the specific precursor for this compound, one would start with 2-nitro-5-fluorophenol or a similar precursor. However, a more general and illustrative route is the benzylation of a nitrophenol followed by the introduction of the amino group's precursor.

For instance, the synthesis of 4-(benzyloxy)aniline (B124853) can be achieved by the benzylation of 4-nitrophenol (B140041) with benzyl bromide in the presence of a base like potassium carbonate, followed by the reduction of the nitro group. organic-chemistry.org The reduction can be carried out using various methods, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or by using reducing agents like tin(II) chloride in hydrochloric acid. nih.gov

To obtain the required 3-benzyloxy substitution pattern, one could start with 3-hydroxy-4-nitrobenzaldehyde. The hydroxyl group is first benzylated using benzyl bromide and a base. The resulting 3-(benzyloxy)-4-nitrobenzaldehyde (B3096532) can then be converted to the aniline. A plausible route involves the reduction of the nitro group to an amine.

| Starting Material | Reagents | Intermediate | Final Reagents | Final Product | Reported Yield |

|---|---|---|---|---|---|

| 4-Nitrophenol | Benzyl Bromide, K₂CO₃ | 1-(Benzyloxy)-4-nitrobenzene | H₂, Pd/C or SnCl₂, HCl | 4-(Benzyloxy)aniline | High organic-chemistry.orgnih.gov |

| 2-Methyl-3-nitrophenol | Benzyl Chloride, K₂CO₃ | 6-Benzyloxy-2-nitrotoluene | Raney Nickel, Hydrazine Hydrate | 4-(Benzyloxy)indole (via further steps) | ~90% for benzylation |

| 3-Hydroxy-4-nitrobenzaldehyde | Benzyl Bromide, Base | 3-(Benzyloxy)-4-nitrobenzaldehyde | Reducing Agent (e.g., Fe/HCl) | 3-(Benzyloxy)-4-aminobenzaldehyde | Good |

Development of Advanced Synthetic Intermediates

The development of advanced synthetic intermediates aims to streamline the synthesis, improve yields, and allow for greater molecular diversity. In the context of this compound synthesis, this can involve pre-functionalized building blocks that combine elements of both the piperidine and aniline moieties.

One advanced strategy is the use of reductive amination to directly couple a piperidone with an aniline. For example, 1-BOC-3-piperidone can be reacted with a suitable aniline, such as 3-(benzyloxy)-4-nitroaniline, in the presence of a reducing agent like sodium triacetoxyborohydride. This would form the N-arylpiperidine ring system in a single step. Subsequent reduction of the nitro group and deprotection of the BOC group would yield the final product.

Another advanced approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides and amines. In this scenario, a pre-synthesized 3-(benzyloxy)-4-haloaniline could be coupled with 3-aminopiperidine (with the piperidine nitrogen protected). This approach offers high functional group tolerance and is widely used in the synthesis of complex amines.

The development of novel, highly functionalized heterocyclic building blocks is an active area of research in medicinal chemistry. lifechemicals.com These advanced intermediates often possess multiple reactive sites, allowing for rapid diversification and the synthesis of compound libraries for drug discovery. For example, one could envision a building block where the benzyloxyaniline is already attached to a precursor of the piperidine ring, which can then be cyclized in a later step.

| Reaction Type | Piperidine Precursor | Aniline Precursor | Key Reagents/Catalyst | Product Type |

|---|---|---|---|---|

| Reductive Amination | 1-BOC-3-piperidone | 3-(Benzyloxy)-4-nitroaniline | Sodium Triacetoxyborohydride | N-(3-(Benzyloxy)-4-nitrophenyl)-3-aminopiperidine derivative |

| Buchwald-Hartwig Amination | 3-Aminopiperidine (N-protected) | 3-(Benzyloxy)-4-haloaniline | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | N-(3-(Benzyloxy)phenyl)-3-aminopiperidine derivative |

Advanced Spectroscopic and Structural Elucidation of 3 Benzyloxy 4 Piperidin 1 Ylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

A complete structural assignment using NMR spectroscopy requires detailed one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectral data. These analyses provide information on the chemical environment of each atom and their connectivity within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The generation of detailed data tables for proton and carbon NMR chemical shifts, coupling constants, and signal multiplicities is contingent on the availability of experimental spectra. Such data is fundamental for identifying the distinct resonances of the benzyloxy, piperidinyl, and aniline (B41778) fragments of the molecule. Without access to these primary spectra, a scientifically accurate analysis and the creation of corresponding data tables is not feasible.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms and the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the molecule's preferred conformation.

The successful application and interpretation of these techniques are entirely dependent on experimental data, which could not be located for 3-(Benzyloxy)-4-piperidin-1-ylaniline.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.

Analysis of Torsional Angles and Ring Conformations

An analysis of the piperidine (B6355638) ring conformation (e.g., chair, boat, or twist-boat) and the rotational angles of the benzyl (B1604629) and aniline substituents is not possible without crystallographic data. Such an analysis would provide critical insights into the steric and electronic interactions that govern the molecule's shape. Research on related piperidine-containing structures often reveals a preference for a chair conformation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a compound through a highly accurate mass measurement. Furthermore, the analysis of its fragmentation pattern provides valuable structural information by showing how the molecule breaks apart under specific conditions. An exact mass determination for this compound would provide a precise molecular formula, but this data, along with its fragmentation analysis, is not available in the reviewed sources.

Medicinal Chemistry and Biological Activity Investigations of 3 Benzyloxy 4 Piperidin 1 Ylaniline

Exploration of Pharmacological Potential within Central Nervous System (CNS) Targets

A comprehensive review of published scientific literature indicates a lack of specific studies conducted on 3-(Benzyloxy)-4-piperidin-1-ylaniline itself. However, the structural components of the molecule, such as the benzyloxypiperidine and benzyloxyaniline scaffolds, have been the subject of investigation for CNS activity. nih.govnih.gov

Modulatory Effects on Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT Receptors)

Direct experimental data on the modulatory effects of this compound on neurotransmitter receptors, including dopamine D2 and serotonin 5-HT receptors, have not been reported.

Research into structurally related compounds provides some context for potential activity. For instance, a series of 3- and 4-benzyloxypiperidine derivatives were synthesized and characterized as antagonists for the dopamine D4 receptor (D₄R). nih.gov In that study, several compounds based on the benzyloxypiperidine scaffold were identified as potent and selective D₄R antagonists. nih.govnih.gov Notably, all the 3-O-benzyl derivatives investigated showed selectivity against other dopamine receptor subtypes. nih.gov Furthermore, other research has focused on 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) derivatives as multifunctional agents for Parkinson's disease, showing potent inhibition of monoamine oxidase B (MAO-B), an important enzyme in dopamine metabolism. nih.gov

G Protein-Coupled Receptor (GPCR) Ligand Characterization

Specific studies characterizing this compound as a ligand for any G Protein-Coupled Receptor (GPCR) are not present in the available literature.

However, the dopamine receptors, which are a key CNS target, belong to the GPCR superfamily. nih.gov The investigation of benzyloxypiperidine scaffolds as antagonists for the dopamine D4 receptor, a class A GPCR, suggests that this chemical framework is recognized as having potential for GPCR interaction. nih.gov The development of such compounds often includes assessing their potential as CNS drug candidates by calculating properties like the multiparameter optimization (CNS MPO) score, where scores above 4 are considered to indicate a higher probability of success. nih.gov

Table 1: Dopamine D₄ Receptor Antagonist Activity of Related Benzyloxypiperidine Scaffolds

This table presents data for structurally related compounds, not for this compound.

| Compound ID (from source) | Structure Description | D₄R Kᵢ (nM) | CNS MPO Score |

| 8a | 3-fluorobenzyl derivative | 205.9 | <4.5 |

| 8b | 3,4-difluorophenyl derivative | 169 | <4.5 |

| 8c | 4-fluoro-3-methyl derivative | 135 | <4.5 |

| 9j | 4-oxo-piperidine scaffold | Not specified | 5.0 |

| 11d | Phenyl acetamide (B32628) derivative | 121 | Not specified |

Source: Discovery and characterization of benzyloxy piperidine (B6355638) based dopamine 4 receptor antagonists. nih.gov

Antimicrobial Activity Studies

No specific studies evaluating the antimicrobial activity of this compound were found in the reviewed scientific literature. The piperidine moiety is a common scaffold in compounds explored for antimicrobial effects. researchgate.netnih.gov

Evaluation against Bacterial Strains (e.g., Gram-positive and Gram-negative)

There are no published reports on the evaluation of this compound against bacterial strains.

For context, other classes of compounds containing related structural features have been investigated. For example, a series of N-benzyl piperidine-4-one derivatives were synthesized and showed potent activity against the Gram-negative bacterium Escherichia coli. researchgate.net In another study, synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, with some derivatives showing significant antimycobacterial activity. nih.gov

Assessment of Antifungal Efficacy

No data is available on the assessment of the antifungal efficacy of this compound.

In studies of related scaffolds, N-benzyl piperidine-4-one derivatives demonstrated very potent activity against the fungus Aspergillus niger. researchgate.net Other research on novel piperidinyl thiazole (B1198619) derivatives has shown them to be effective fungicides against oomycete pathogens like Phytophthora infestans. nih.gov

Table 2: Examples of Antimicrobial Activity in Structurally Related Scaffolds

This table presents data for structurally related compound classes, not for this compound.

| Compound Class | Target Organism(s) | Type of Activity |

| N-benzyl piperidine-4-one derivatives | Escherichia coli, Aspergillus niger | Antibacterial, Antifungal |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis | Antimycobacterial |

| Piperidinyl thiazole derivatives | Phytophthora infestans | Antifungal (Oomycete) |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus strains (incl. MRSA) | Antibacterial |

Antiviral Activity Assessments

A review of the scientific literature reveals no specific antiviral activity assessments for this compound.

The piperidine scaffold is a recurring structural motif in the search for new antiviral agents. encyclopedia.pubnih.gov For example, various newly synthesized N-substituted piperidine derivatives have been tested for their effectiveness against the influenza A/H1N1 virus, with some demonstrating promising activity. nih.gov Other research has focused on designing isatin (B1672199) derivatives containing a piperidinyl sulfonyl moiety as broad-spectrum antiviral agents against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov

Anti-Inflammatory and Immunomodulatory Investigations

While direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not extensively available in public literature, the activities of its structural components and related molecules provide a strong basis for inferred potential. The 4-anilinopiperidine core is a key pharmacophore in many compounds exhibiting anti-inflammatory effects. For instance, derivatives of 4-anilinopiperidine have been explored for their analgesic and anti-inflammatory properties. oup.comacs.org

Furthermore, the benzyloxyaniline moiety has been incorporated into compounds designed as immunomodulators. Certain aryloxy and arylalkyleneoxy substituted imidazoquinolines, which include benzyloxyaniline derivatives, have been investigated for their ability to modulate cytokine biosynthesis, suggesting a potential role in immune response regulation. nih.gov Specifically, some of these compounds have been shown to induce or inhibit the production of cytokines, which are key mediators of inflammation and immune responses. nih.gov The presence of a 2-methoxy-4-piperidin-1-yl aniline substituent in a potent inhibitor of IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4), a key protein in inflammatory signaling pathways, further supports the potential for piperidinyl-aniline derivatives to possess anti-inflammatory activity. researchgate.net

Some phenyl-3-aminomethylquinolone-2 derivatives containing a piperidine ring have demonstrated immunosuppressant and anti-inflammatory activities, indicating that the piperidine moiety is a favorable component for modulating immune and inflammatory responses. nih.gov Additionally, inhibitors of spleen tyrosine kinase (Syk), which often incorporate a piperidine scaffold, are under investigation for the treatment of various inflammatory and autoimmune diseases. ed.ac.uk

Enzyme Inhibition Profiling (e.g., Protein Kinases, Cholinesterases)

The structural features of this compound suggest its potential as an inhibitor of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases like cancer.

Protein Kinase Inhibition:

The substituted benzyloxyaniline group has been identified as an optimal moiety for achieving potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are key targets in cancer therapy. oncohemakey.com In the development of lapatinib, a potent dual EGFR/HER2 inhibitor, initial structure-activity relationship (SAR) studies revealed that large anilino substitutions, particularly a para-benzyloxyaniline group, were crucial for potent enzyme inhibition. oncohemakey.com

Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a benzyloxyaniline moiety have been designed to mimic the structure of known kinase inhibitors like lapatinib. jst.go.jp These compounds have shown promising results as EGFR tyrosine kinase inhibitors, further highlighting the importance of the benzyloxyaniline scaffold in this context. jst.go.jp A study on quinolone derivatives also utilized 4-benzyloxyaniline hydrochloride in the synthesis of compounds that were later identified as potent topoisomerase inhibitors, another class of enzymes targeted in cancer treatment. nih.gov

| Compound/Analog | Target Enzyme(s) | Activity (IC₅₀) | Reference |

| Lapatinib (contains a substituted benzyloxyaniline-like moiety) | EGFR, HER2 | EGFR: 0.020 µM, HER2: 0.079 µM | oncohemakey.com |

| Thieno[2,3-d]pyrimidine derivative with benzyloxyaniline | EGFR-TK | Good to excellent | jst.go.jp |

| 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl- nih.govoncohemakey.comdioxolo[4,5-g]quinolin-5-ium | Topoisomerase I/II | Not specified | nih.gov |

Cholinesterase Inhibition:

While no direct studies have been found for this compound, the 4-anilinopiperidine scaffold is a component of some cholinesterase inhibitors. However, without specific data, its activity in this area remains speculative.

Other Potential Biological Activities (e.g., Antimalarial, Anticancer)

The structural framework of this compound is present in compounds investigated for a range of other therapeutic applications, most notably as antimalarial and anticancer agents.

Antimalarial Activity:

The 4-anilinopiperidine structure is a known pharmacophore in several classes of antimalarial drugs. Research into this area is driven by the urgent need for new treatments against drug-resistant strains of Plasmodium falciparum. While direct antimalarial data for this compound is not available, the broader class of 4-anilinopiperidine derivatives has shown promise.

Anticancer Activity:

The potential for this compound and its analogs as anticancer agents is supported by several lines of evidence. As mentioned previously, the benzyloxyaniline moiety is a key feature in potent inhibitors of protein kinases like EGFR and HER2, which are validated targets in oncology. oncohemakey.comjst.go.jp

Furthermore, a study on new diarylamine inhibitors of the K_V_10.1 potassium channel, a target in cancer therapy, utilized 4-benzyloxyaniline in the synthesis of one of its analogs. mdpi.com Although the specific activity of this analog was not detailed in the provided abstract, the study focused on the antiproliferative activities of the synthesized compounds. mdpi.com Another study on quinolone derivatives reported that a compound synthesized using 4-benzyloxyaniline hydrochloride displayed potent cytotoxic activity against several human cancer cell lines, including A-549 (lung), Hela (cervical), and SGC-7901 (gastric). nih.gov

The 4-anilinopiperidine scaffold itself is a versatile platform for the development of anticancer agents. Modifications to this core structure have been explored to generate compounds with potential therapeutic value in oncology. oup.com

| Compound/Analog | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl- nih.govoncohemakey.comdioxolo[4,5-g]quinolin-5-ium | A-549, Hela, SGC-7901 | 4 ± 0.88 µM, 4 ± 0.42 µM, 14 ± 1.96 µM respectively | nih.gov |

| Diarylamine K_V_10.1 inhibitor (synthesis involved 4-benzyloxyaniline) | Not specified | Antiproliferative activity investigated | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Variation of the Benzyloxy Moiety

The benzyloxy group, a key structural feature, offers a significant opportunity for modification to modulate the compound's interaction with biological targets. Its aromatic ring and the flexible ether linkage are pivotal in defining the molecule's conformational landscape and its ability to engage in various non-covalent interactions.

Impact of Aromatic Substituents on Biological Potency and Selectivity

The substitution pattern on the phenyl ring of the benzyloxy moiety can profoundly influence the biological profile of the parent compound. The electronic and steric properties of these substituents can alter binding affinities and selectivity for specific receptors or enzymes. For instance, in related biphenylaminoquinoline derivatives with benzyloxy substituents, the position and nature of the substituent on the benzyloxy ring were found to be critical for cytotoxic activity against cancer cell lines. nih.gov A study on these related compounds showed that specific substitutions on the benzyloxy group led to significant differences in inhibitory concentrations (IC50 values). nih.gov

While direct SAR data for 3-(benzyloxy)-4-piperidin-1-ylaniline is not extensively available in the public domain, analogous studies on other benzyloxy-containing scaffolds provide valuable insights. For example, research on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists revealed that modifications on the benzyloxy ring could significantly impact potency. nih.gov

Table 1: Hypothetical Impact of Benzyloxy Substituents on Biological Activity

| Substituent (R) on Benzyl (B1604629) Ring | Position | Electronic Effect | Steric Hindrance | Predicted Impact on Potency | Predicted Impact on Selectivity |

| H | - | Neutral | Low | Baseline | Baseline |

| 4-F | Para | Electron-withdrawing | Low | Potentially Increased | May Improve |

| 4-OCH3 | Para | Electron-donating | Medium | Variable | May Alter |

| 3-Cl | Meta | Electron-withdrawing | Medium | Potentially Increased | May Improve |

| 2-CH3 | Ortho | Electron-donating | High | Potentially Decreased | May Decrease |

| 4-CF3 | Para | Strong electron-withdrawing | High | Potentially Increased | May Improve |

This table is illustrative and based on general medicinal chemistry principles and findings from related compound series, as direct data for this compound is limited.

Conformational Preferences Induced by Benzyloxy Modifications

The flexibility of the benzyloxy group allows it to adopt various conformations, which can be critical for optimal interaction with a binding site. The introduction of substituents on the benzyl ring can influence these conformational preferences. For example, bulky ortho substituents may restrict the rotation around the phenyl-oxygen bond, leading to a more constrained conformation. This conformational rigidity can be either beneficial or detrimental to biological activity, depending on the specific requirements of the target protein.

Exploration of Substituents on the Piperidine (B6355638) Ring

The piperidine ring serves as a central scaffold and its substitutions are a common strategy for fine-tuning the pharmacological properties of drug candidates.

Influence of N-Substitution on Receptor Binding and Functional Activity

The nitrogen atom of the piperidine ring is a key site for modification. The nature of the substituent at this position can dramatically alter the compound's affinity for its target, as well as its functional activity (e.g., agonist versus antagonist). In studies of related piperidine-containing compounds, N-substitution has been shown to be a critical determinant of neuroleptic activity. For instance, in a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, varying the N-substituent led to a wide range of potencies. nih.gov While the specific effects on this compound are not detailed in available literature, it is a well-established principle that the size, basicity, and hydrogen-bonding capacity of the N-substituent are crucial for receptor interaction.

Table 2: Representative N-Substituents on the Piperidine Ring and Their Potential Effects

| N-Substituent | Size | Basicity | Potential Impact on Receptor Binding |

| Methyl | Small | Increased | May enhance binding through hydrophobic interactions |

| Benzyl | Large | Reduced | May introduce additional aromatic interactions |

| 3-Phenylpropyl | Large | Reduced | Can explore deeper hydrophobic pockets in the binding site |

| (2-Oxo-2H-benzimidazol-1-yl)propyl | Large | Variable | May provide additional hydrogen bond donors/acceptors |

This table illustrates potential effects based on general SAR principles observed in other piperidine-containing series.

Stereochemical Considerations and Diastereomeric Effects

Modulation of the Aniline (B41778) Moiety

Effects of Aromatic Substitution on Electronic Properties and Interactions

The substitution pattern on the aniline ring of this compound significantly modulates its electronic properties and, consequently, its interaction with biological targets. The aniline moiety itself, with its benzyloxy and piperidinyl groups, presents a complex electronic environment.

The benzyloxy group at the 3-position is generally considered an electron-donating group through resonance, which can increase the electron density of the aromatic ring. libretexts.org This enhancement of electron density can be crucial for forming favorable interactions, such as pi-pi stacking or cation-pi interactions, with amino acid residues in the active site of a target protein. Conversely, the inductive effect of the oxygen atom is electron-withdrawing, which can temper the activating effect of the resonance donation. libretexts.org

The piperidine ring at the 4-position, being a saturated heterocycle, primarily exerts its influence through steric and electronic effects. The nitrogen atom of the piperidine can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a binding pocket.

| Substituent Type | Electronic Effect | Potential Impact on Interactions |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density on the aromatic ring | Enhanced pi-pi stacking, potential for increased metabolic susceptibility |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Decrease electron density on the aromatic ring | Altered pKa of the aniline, potential for halogen bonding |

This table provides a generalized overview of substituent effects based on established principles of medicinal chemistry.

Derivatization of the Primary Amine for Enhanced Activity

The primary amine of this compound is a critical handle for derivatization, often serving as a key vector for extending the molecule to interact with specific regions of a target protein. researchgate.net The conversion of this amine into various functional groups, such as amides, sulfonamides, or ureas, has been a common strategy to enhance biological activity. uomisan.edu.iq

For example, in the context of kinase inhibitors, the primary amine is frequently acylated to introduce a "hinge-binding" motif. This motif can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for many kinase inhibitors.

| Derivative | Rationale for Synthesis | Potential for New Interactions |

| Amides | Introduction of a hydrogen bond donor and acceptor | Formation of key hydrogen bonds with the kinase hinge region |

| Sulfonamides | Increased acidity and potential for different hydrogen bonding patterns | Interaction with specific amino acid residues, altered solubility |

| Ureas | Can act as a bioisosteric replacement for amides | Different spatial arrangement of hydrogen bond donors and acceptors |

This table illustrates common derivatization strategies for primary amines in drug discovery.

Identification of Key Pharmacophores and Ligand Efficiency Metrics

The key pharmacophoric features of this compound and its derivatives can be deduced from SAR studies. A pharmacophore model for this scaffold, when targeting kinases, would typically include:

A hydrogen bond acceptor: The nitrogen atom of the piperidine ring.

A hydrogen bond donor/acceptor group: The derivatized primary amine (e.g., amide).

An aromatic ring system: The benzyloxy-substituted aniline ring for hydrophobic and pi-stacking interactions.

A hydrophobic region: The benzyl group of the benzyloxy moiety, which can occupy a hydrophobic pocket.

Ligand efficiency (LE) is a critical metric used in drug discovery to assess the binding efficiency of a molecule on a per-atom basis. It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms. For a series of analogs derived from this compound, calculating and comparing their LE values can help identify which modifications contribute most efficiently to binding affinity, guiding the selection of the most promising candidates for further development.

Rational Drug Design Approaches Based on SAR Findings

The SAR data gathered from the analysis of this compound analogs provides a roadmap for the rational design of new and improved molecules. For instance, if SAR studies reveal that a larger hydrophobic substituent on the benzyl portion of the benzyloxy group leads to increased potency, this would suggest the presence of a corresponding hydrophobic pocket in the target's binding site.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to further refine the design process. By building a computational model of the target protein and docking various virtual analogs of this compound, researchers can predict their binding modes and affinities before undertaking their synthesis, thereby saving time and resources.

A cyclical process of design, synthesis, and biological testing, informed by the evolving SAR, allows for the iterative optimization of the lead compound. This approach has been successfully applied in the development of numerous drugs and is a cornerstone of modern medicinal chemistry.

Computational Chemistry and Molecular Modeling of 3 Benzyloxy 4 Piperidin 1 Ylaniline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Stability

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for a class of compounds including 3-(Benzyloxy)-4-piperidin-1-ylaniline, a dataset of structurally similar molecules with their corresponding measured biological activities would be required. The model would then identify the physicochemical properties or structural features that are critical for the observed activity.

It is important to reiterate that the specific findings and data tables for this compound within these computational frameworks are not available in the public domain.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are fundamental in predicting the biological activity of compounds based on their molecular structures. For classes of molecules like aniline (B41778) and piperidine (B6355638) derivatives, QSAR studies are employed to establish correlations between physicochemical properties and activities such as receptor binding affinity or enzyme inhibition.

In the context of aniline derivatives, hierarchical QSAR models have been developed to predict properties like lipophilicity, a critical parameter for drug absorption and distribution. nih.govbenthamdirect.com These models utilize quantum mechanical calculations to obtain optimized geometries before computing a wide range of molecular descriptors. nih.govbenthamdirect.com Similarly, for congeners of 3-(4-benzylpiperidin-1-yl)propylamine, a structurally related series, QSAR analyses have explored the importance of lipophilicity and electron-donating substituents for receptor binding affinity. nih.gov These studies establish a framework for developing predictive models for this compound, where its structural features can be correlated with potential biological endpoints. The goal of such models is to reduce the time and expense of drug development by predicting the biological activity of a molecule before its synthesis. imist.ma

Descriptors and Statistical Validation in QSAR

The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors and rigorous statistical validation. Descriptors are numerical values that quantify different aspects of a molecule's structure. For aniline derivatives, a genetic algorithm (GA) can be applied to select the most relevant descriptors for modeling a specific property. nih.govbenthamdirect.comresearchgate.net

Key descriptors identified for modeling aniline and piperidine derivatives include:

Topological and Geometrical Descriptors : These describe the size, shape, and branching of a molecule. An example is the van der Waals volume (vWV). nih.govbenthamdirect.com

Electronic Descriptors : These relate to the electronic properties of the molecule, such as electrophilicity (ω/eV) and the distribution of charges (e.g., Relative Negative Charge, RNCG). nih.govbenthamdirect.comnih.gov

Hydrophobicity Descriptors : These quantify the molecule's lipophilicity, which is crucial for membrane permeability. Examples include the Moriguchi octanol-water partition coefficient (MLOGP) and hydrophilicity factor (Hy). nih.govbenthamdirect.comresearchgate.net

The table below summarizes some of the key descriptors used in QSAR modeling for related aniline and piperidine compounds.

| Descriptor Class | Descriptor Name | Abbreviation | Significance |

| Electronic | Electrophilicity | ω/eV | Describes the ability of a molecule to accept electrons. nih.govbenthamdirect.com |

| Electronic | Relative Negative Charge | RNCG | Important for binding affinity, where higher values can be favorable. nih.gov |

| Hydrophobicity | Moriguchi Octanol-Water Partition Coefficient | MLOGP | A measure of a compound's lipophilicity. nih.govbenthamdirect.com |

| Hydrophobicity | Hydrophilicity Factor | Hy | Quantifies the hydrophilic character of a molecule. nih.govbenthamdirect.com |

| Steric/Geometrical | van der Waals Volume | vWV | Represents the volume occupied by the molecule. nih.govbenthamdirect.com |

Once a model is built, it must be statistically validated to ensure its robustness and predictive ability. Common statistical methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.govbenthamdirect.comnih.gov The quality of a QSAR model is assessed using several statistical parameters. A model is generally considered acceptable if its squared correlation coefficient (r²) is greater than 0.6 and its cross-validated r² (q² or r² (CV)) is greater than 0.5. mdpi.commdpi.com External validation, which tests the model on a set of molecules not used in its development, is also crucial for confirming its predictive power. mdpi.com

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Goodness of Fit | r² | The proportion of variance in the dependent variable that is predictable from the independent variable(s). mdpi.com | > 0.6 |

| Internal Predictive Power | q² or r²(CV) | A measure of the model's predictive ability, determined by cross-validation. mdpi.commdpi.com | > 0.5 |

| External Predictive Power | R²pred | The predictive correlation coefficient based on an external test set of molecules. mdpi.com | > 0.6 |

| Degree of Confidence | F test value | A statistical test that assesses the overall significance of the regression model. mdpi.com | High |

| Standard Error of Estimate | SEE | Measures the dispersion of the data points around the regression line. mdpi.com | Low |

Virtual Screening and Library Design for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Starting with a core structure like this compound, a combinatorial library can be designed in silico to generate a vast number of derivatives. frontiersin.org This approach allows for the systematic modification of different parts of the parent molecule to explore potential improvements in binding affinity and selectivity.

The process often begins with structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of new ligands. nih.gov For instance, a fragment library was constructed based on the 4-(piperazin-1-yl)aniline scaffold to discover G-quadruplex stabilizers. researchgate.net Similarly, a library derived from this compound could be generated by varying substituents on the aniline ring, the benzyloxy group, or the piperidine ring. These virtual compounds are then "docked" into the active site of a target receptor, and their binding energies are calculated and scored to rank the most promising candidates for synthesis and biological testing. nih.govresearchgate.net This methodology significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Cheminformatics and Skeletal Diversification Analysis

Cheminformatics involves the use of computational methods to analyze and visualize chemical data, providing insights into chemical diversity and structure-property relationships. For a compound like this compound, cheminformatics tools are essential for exploring its chemical neighborhood and understanding how structural modifications affect its properties.

Chemical Space Exploration for Related Heterocycles

Chemical space exploration aims to investigate the diversity of molecular structures and properties. A significant focus in modern drug discovery is the exploration of three-dimensional (3D) chemical space, as many existing fragment libraries are predominantly populated with flat, 2D molecules. nih.govrsc.orgwhiterose.ac.uk The piperidine ring in this compound is a key 3D structural motif.

Research has focused on the synthesis of diverse piperidine-based building blocks to expand the 3D fragment chemical space. nih.govrsc.org By creating virtual libraries from various regio- and diastereoisomers of substituted piperidines, it is possible to analyze their 3D shapes and molecular properties to assess their suitability for fragment-based drug discovery programs. nih.govwhiterose.ac.uk This approach allows for a more efficient sampling of chemical space compared to traditional high-throughput screening libraries. nih.gov The systematic diversification of heterocyclic skeletons, such as indole alkaloids, provides a blueprint for how different intramolecular cyclizations can generate a wide array of distinct scaffolds from a common intermediate, enabling a broad exploration of chemical space. elsevierpure.com

Impact of Core Modifications on Drug-like Properties

Such modifications, often termed "scaffold hopping," can lead to significant improvements in drug-like properties. nih.gov For example, substituting the aniline group with other chemical moieties can enhance bioavailability, solubility, and receptor selectivity. This approach can also mitigate adverse effects by reducing off-target interactions. biopartner.co.uk The application of heterocycles is a powerful tool for modifying key physicochemical properties like lipophilicity and polarity, which in turn influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of a drug candidate. nih.gov

| Property | Impact of Core Modification | Rationale |

| Metabolic Stability | Can be improved | The aniline group is susceptible to metabolic enzymes; replacing it can reduce rapid excretion. biopartner.co.uk |

| Receptor Selectivity | Can be increased | Modifying the core can lead to more specific interactions with the target, reducing off-target effects. biopartner.co.uk |

| Solubility/Lipophilicity | Can be fine-tuned | The use of different heterocyclic cores allows for the optimization of polarity and hydrogen bonding capacity. nih.gov |

| Toxicity Profile | Can be improved | Replacing moieties associated with potential toxicity can enhance the overall safety of the compound. biopartner.co.uk |

| Bioavailability | Can be enhanced | Optimizing physicochemical properties through core modification can lead to better absorption and distribution. |

Derivatization and Analytical Applications of 3 Benzyloxy 4 Piperidin 1 Ylaniline

Chemical Derivatization for Enhanced Analytical Detection

The primary goals of derivatizing 3-(Benzyloxy)-4-piperidin-1-ylaniline for analytical purposes are to improve its separation characteristics and to enhance its detectability by common analytical instruments. The presence of a primary aromatic amine group serves as a prime target for a variety of derivatization reactions.

Improvement of Spectroscopic Signatures for HPLC and SFC-MS

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) are powerful techniques for the analysis of organic molecules. nih.govsciex.com However, the inherent spectroscopic properties of this compound may not be optimal for achieving the low detection limits required for trace analysis. Derivatization can address this by introducing moieties that enhance the compound's response to UV-Vis, fluorescence, or mass spectrometric detectors.

For HPLC with UV-Vis or fluorescence detection, the introduction of a chromophore or fluorophore can dramatically increase the molar absorptivity or quantum yield, respectively. This is particularly useful when analyzing samples with complex matrices where background interference can be high. A number of reagents are known to react with primary aromatic amines to yield highly fluorescent products. For instance, reagents like dansyl chloride, dabsyl chloride, and various coumarin-based sulfonyl chlorides react with the aniline (B41778) functional group to form stable, highly fluorescent sulfonamides. researchgate.nettandfonline.comnih.gov Another approach involves the use of reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), which, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), forms a highly fluorescent derivative that can be readily analyzed by HPLC with fluorescence detection. nih.gov

In the context of mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns. While the piperidine (B6355638) and aniline nitrogens in this compound are susceptible to protonation for positive-ion electrospray ionization (ESI), derivatization can introduce a permanently charged group or a group with very high proton affinity, ensuring robust ionization and a strong MS signal. This is particularly beneficial in SFC-MS, where ionization can sometimes be challenging.

The following table outlines potential derivatization reagents and their expected impact on the spectroscopic signature of this compound.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Enhancement for HPLC/SFC-MS |

| Dansyl Chloride | Primary Aromatic Amine | Dansyl sulfonamide | Strong fluorescence, improved ionization in MS |

| Dabsyl Chloride | Primary Aromatic Amine | Dabsyl sulfonamide | Strong visible absorbance, improved ionization in MS |

| Coumarin-6-sulfonyl chloride | Primary Aromatic Amine | Coumarin sulfonamide | Strong fluorescence |

| Fluorescamine | Primary Aromatic Amine | Pyrrolinone derivative | Strong fluorescence |

| NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) | Primary Aromatic Amine | NBD-amine adduct | Fluorescence, potential for improved ESI-MS signal |

| 2-(9-carbazole)-ethyl-chloroformate | Primary Aromatic Amine | Carbamate derivative | Fluorescence |

Introduction of Tagging Groups for Specific Detection

Beyond general enhancement of spectroscopic signals, derivatization can introduce specific "tags" that facilitate detection and purification. These tags can be moieties with unique isotopic signatures, affinity ligands, or groups that direct fragmentation in tandem mass spectrometry (MS/MS).

For MS-based detection, isotopic labeling, for example, by using a deuterated derivatizing agent, can be employed to create an internal standard for precise quantification. This approach helps to correct for matrix effects and variations in sample preparation and instrument response.

Affinity tags, such as biotin (B1667282), are invaluable for pull-down assays and enrichment from complex biological samples. The primary amine of this compound can be readily coupled to an activated biotin derivative (e.g., biotin-NHS ester) to form a stable amide bond. nih.gov The resulting biotinylated compound can then be captured using streptavidin-coated beads, allowing for its isolation and the identification of interacting partners.

Furthermore, derivatization can introduce a "charge-tag," often a quaternary ammonium (B1175870) group, which not only ensures a permanent positive charge for enhanced MS detection but can also be designed to yield a specific, predictable fragmentation pattern upon collision-induced dissociation (CID). This predictable fragmentation is highly beneficial for developing sensitive and specific multiple reaction monitoring (MRM) assays in quantitative LC-MS/MS studies. nih.gov

Synthesis of Probes and Bioconjugates for Biological Studies

To investigate the biological activity and molecular targets of this compound, it is often necessary to synthesize chemical probes and bioconjugates. These tools can be used for a variety of applications, including target identification, imaging, and understanding the mechanism of action.

The synthesis of such probes typically involves the attachment of a reporter group, such as a fluorophore, a photoaffinity label, or an affinity tag like biotin, to the core structure of this compound. The primary aromatic amine is the most convenient handle for such modifications. For example, a biotinylated probe can be synthesized by reacting the aniline with an N-hydroxysuccinimide (NHS) ester of biotin. nih.govnih.gov Similarly, a fluorescent probe can be created by coupling with a fluorescent dye that has a reactive group for amines.

Bioconjugation, the linking of the compound to a biomolecule such as a protein or nucleic acid, also relies on the reactivity of the aniline group. rsc.org For instance, the aniline can be converted to a more reactive isothiocyanate, which can then readily react with amine groups on proteins to form stable thiourea (B124793) linkages. rsc.org Alternatively, the aniline can be used in reductive amination reactions with aldehyde groups that can be introduced into biomolecules. frontiersin.org

The following table summarizes potential probes and bioconjugates that could be synthesized from this compound and their applications.

| Probe/Bioconjugate Type | Synthetic Strategy | Potential Application |

| Biotinylated Probe | Coupling of the aniline with an activated biotin derivative (e.g., Biotin-NHS). nih.gov | Target identification and validation through affinity purification and mass spectrometry. |

| Fluorescent Probe | Reaction of the aniline with a fluorescent dye containing an amine-reactive group (e.g., NHS ester, isothiocyanate). | Cellular imaging to determine the subcellular localization of the compound. |

| Photoaffinity Probe | Introduction of a photoactivatable group (e.g., an azide (B81097) or benzophenone) via the aniline. | Covalent labeling of target proteins upon photoirradiation for target identification. |

| Alkyne- or Azide-tagged Probe | Incorporation of a terminal alkyne or azide group for "click chemistry". nih.gov | Bioorthogonal labeling in complex biological systems for tracking and pull-down experiments. |

| Protein Bioconjugate | Covalent attachment to a carrier protein (e.g., BSA, KLH) via the aniline group. | Production of antibodies for the development of immunoassays. |

Method Development for Quantitative Analysis in Complex Matrices

The quantitative analysis of this compound in complex matrices such as biological fluids (plasma, urine), tissue homogenates, or environmental samples presents significant challenges due to the presence of numerous interfering substances. nih.govsciex.comresearchgate.netphmethods.net The development of a robust and reliable analytical method is crucial for pharmacokinetic studies, metabolism research, and exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity. shimadzu.com

A typical workflow for developing a quantitative LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: The goal of sample preparation is to extract the analyte from the matrix and remove interferences. phmethods.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). phmethods.net For this compound, which is a basic compound, cation-exchange SPE could be a highly effective method for selective extraction and cleanup. researchgate.net

Chromatographic Separation: Reversed-phase HPLC is a common choice for the separation of aromatic amines. nih.gov The selection of the column (e.g., C18, C8, or phenyl-hexyl) and the mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid or ammonium formate) needs to be optimized to achieve good peak shape, resolution from matrix components, and a reasonable retention time.

Mass Spectrometric Detection: For quantitative analysis, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more product ions that are formed upon fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific to the analyte, which minimizes interference from other compounds in the sample.

Method Validation: A developed analytical method must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantitation), recovery, and stability in the matrix.

The use of an internal standard is essential for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., with deuterium (B1214612) or ¹³C atoms). If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

The following table provides a hypothetical example of an LC-MS/MS method for the quantitative analysis of this compound.

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (Cation-Exchange) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | To be determined experimentally (e.g., Precursor ion [M+H]⁺ → Product ion) |

| Internal Standard | Stable isotope-labeled this compound or a structural analog |

An in-depth analysis of the chemical compound this compound reveals significant potential for future therapeutic applications. The following article explores the prospective research directions and therapeutic avenues for this compound and its derivatives, focusing on its development from a promising chemical scaffold into a potential clinical candidate.

Future Research Directions and Therapeutic Prospects

The scaffold of 3-(Benzyloxy)-4-piperidin-1-ylaniline serves as a valuable starting point for the development of novel therapeutic agents. Future research is poised to build upon existing knowledge to design advanced analogues, explore new therapeutic paradigms, and deeply investigate its biological mechanisms.

Q & A

Q. What analytical techniques are recommended for characterizing 3-(Benzyloxy)-4-piperidin-1-ylaniline and its intermediates?

Characterization typically involves IR spectroscopy and GC-MS to confirm structural integrity and purity. For example, IR identifies functional groups (e.g., benzyloxy or piperidine moieties), while GC-MS provides molecular weight verification. However, low molecular ion intensity (0.5–8.0%) in GC-MS may necessitate complementary techniques like NMR or HPLC for unambiguous identification .

Q. What safety precautions are critical when handling this compound?

- Personal Protection : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Evidence indicates potential skin/eye irritation .

- Storage : Store at -20°C in tightly sealed containers to maintain stability (≥5 years) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Always consult safety data sheets (SDS) before use .

Q. How is this compound utilized in opioid-related research?

It serves as a synthetic intermediate in fentanyl analog production. For instance, 1-Benzyl-4-(phenylamino)piperidine (a derivative) undergoes acylation with propionyl chloride to yield benzylfentanyl, highlighting its role in studying opioid receptor interactions .

Advanced Research Questions

Q. How can reductive amination conditions be optimized for synthesizing intermediates like 1-Benzyl-4-(phenylamino)piperidine?

- Reagents : Use sodium triacetoxyborohydride (STAB) as a reducing agent with acetic acid as a catalyst. STAB is preferred for its selectivity and mild reaction conditions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres improves yield .

- Monitoring : Track reaction progress via TLC or LC-MS to isolate intermediates before subsequent acylation.

Q. What challenges arise in interpreting GC-MS data for acylated derivatives of this compound?

Acylated derivatives often exhibit low molecular ion intensity (e.g., 0.5–8.0%), complicating mass spectral interpretation. To resolve this:

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. What strategies resolve spectral data contradictions when characterizing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products